
Benzenecarboximidoyl chloride, N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 3-methylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenecarboximidic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as titanium tetrachloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an N-substituted benzenecarboximidoyl derivative.
Scientific Research Applications
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 3-methylphenyl substitution.
N-(4-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-(2-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 2-methylphenyl group.
Uniqueness
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
52807-31-5 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-(3-methylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
XEMTYODFFMVVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
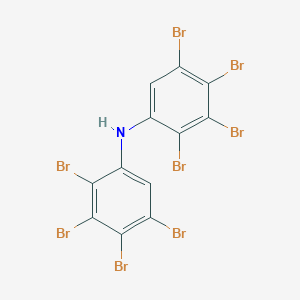

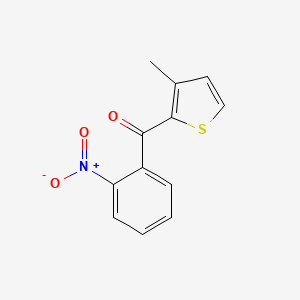
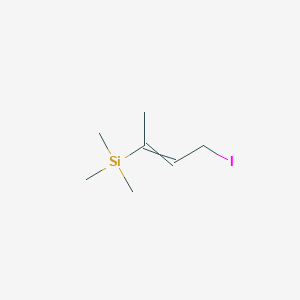

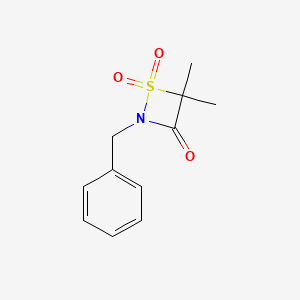

![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

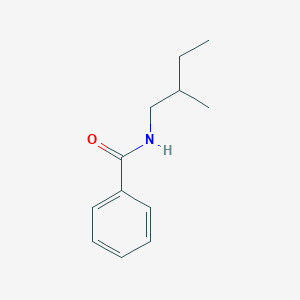


![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
